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Compound of Interest

Compound Name: 4-Bromo-m-terphenyl

Cat. No.: B1590881 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-m-terphenyl is a halogenated aromatic hydrocarbon belonging to the terphenyl

family of compounds. Its structure, consisting of three phenyl rings in a meta arrangement with

a bromine substituent, imparts unique physicochemical properties that make it a valuable

building block in organic synthesis, materials science, and pharmaceutical research. The

precise characterization of this molecule is paramount for its effective utilization, and

spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming its identity,

purity, and structure.

This technical guide provides a comprehensive overview of the spectroscopic data of 4-
Bromo-m-terphenyl. In the absence of readily available experimental spectra for this specific

isomer, this guide leverages high-quality predicted data, supported by experimental data from

its structural analogs, m-terphenyl and bromobenzene. This approach offers a robust

framework for understanding the key spectral features of 4-Bromo-m-terphenyl and serves as

a valuable reference for researchers working with this and related compounds.

Molecular Structure
The structural formula of 4-Bromo-m-terphenyl is C₁₈H₁₃Br, with a molecular weight of 309.20

g/mol . The molecule's geometry and the electronic influence of the bromine atom are key
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determinants of its spectroscopic behavior.

Caption: Molecular structure of 4-Bromo-m-terphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR spectra of 4-Bromo-m-terphenyl are presented

below, with interpretations guided by the known spectra of m-terphenyl and bromobenzene.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Bromo-m-terphenyl is expected to show a complex pattern of

signals in the aromatic region (typically 7.0-8.0 ppm). The asymmetry of the molecule results in

a unique chemical environment for each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Bromo-m-terphenyl

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity Integration

Aromatic Protons 7.30 - 7.80 Multiplet 13H

Interpretation:

The signals for the protons on the two unsubstituted phenyl rings are expected to be similar

to those in m-terphenyl, appearing as a complex multiplet.

The protons on the brominated phenyl ring will be influenced by the electron-withdrawing

and anisotropic effects of the bromine atom. Protons ortho to the bromine are typically

shifted downfield, while those meta and para are less affected.

The overall spectrum will be a complex overlap of these signals, making definitive

assignment without 2D NMR techniques challenging.

¹³C NMR Spectroscopy
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The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to

the molecule's asymmetry, a total of 18 distinct signals are expected for the 18 carbon atoms of

4-Bromo-m-terphenyl.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-m-terphenyl

Carbon Assignment Predicted Chemical Shift (ppm)

C-Br ~122

Aromatic C-H & C-C 127 - 142

Interpretation:

The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift

around 122 ppm, influenced by the heavy atom effect of bromine.

The other carbon atoms of the aromatic rings will appear in the typical range of 127-142

ppm. The exact chemical shifts will be determined by their position relative to the other

phenyl rings and the bromine substituent.

The quaternary carbons (linking the phenyl rings) will likely appear as weaker signals in the

spectrum.

Experimental Protocol for NMR Spectroscopy
Caption: General workflow for NMR data acquisition.

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-m-terphenyl in 0.5-0.7

mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C

NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve

the signal-to-noise ratio.
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Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation

to obtain the frequency-domain spectrum.

Spectral Analysis: The processed spectrum is phased and baseline-corrected. Chemical

shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Expected IR Absorption Bands for 4-Bromo-m-terphenyl

Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium to Weak

1600-1450 Aromatic C=C Stretch Strong to Medium

1250-1000 In-plane C-H Bending Medium

900-675 Out-of-plane C-H Bending Strong

~1070 C-Br Stretch Medium

Interpretation:

Aromatic C-H Stretch: The presence of multiple phenyl rings will result in characteristic

absorption bands in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretch: Strong absorptions between 1600 and 1450 cm⁻¹ are indicative of the

carbon-carbon double bond stretching within the aromatic rings.

C-H Bending: The substitution pattern on the phenyl rings will influence the positions of the

in-plane and out-of-plane C-H bending vibrations.

C-Br Stretch: The carbon-bromine bond is expected to show a characteristic absorption band

around 1070 cm⁻¹.
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Experimental Protocol for IR Spectroscopy
To cite this document: BenchChem. [Spectroscopic Data of 4-Bromo-m-terphenyl: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590881#spectroscopic-data-of-4-bromo-m-
terphenyl-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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